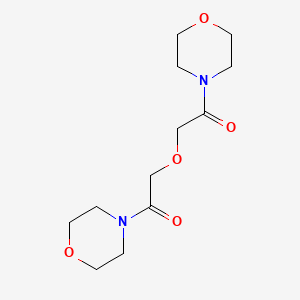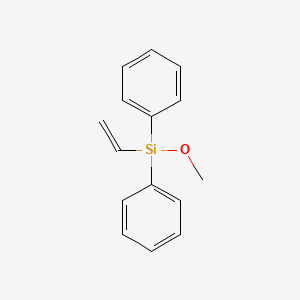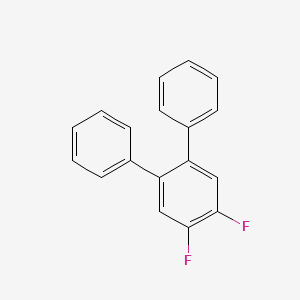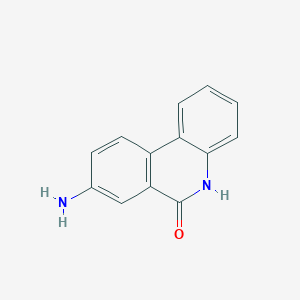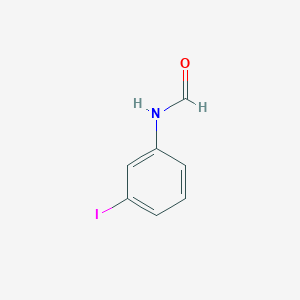
N-(3-Iodophenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Iodophenyl)formamide: is an organic compound characterized by the presence of an iodine atom attached to the benzene ring and a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Aniline Derivatives: One common method involves the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst.
Using Formic Acid: Another method involves the N-formylation of aromatic amines using formic acid under solvent-free conditions.
Industrial Production Methods: Industrial production of N-(3-Iodophenyl)formamide often involves the use of scalable and efficient synthetic routes, such as the reaction of aniline derivatives with formic acid or ethyl orthoformate. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The iodine atom in this compound can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Palladium catalysts, mild to moderate temperatures.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted phenylformamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Iodophenyl)formamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It serves as a model compound for understanding the behavior of halogenated aromatic compounds .
Medicine: Its unique structure allows for the exploration of novel pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for various industrial processes .
Wirkmechanismus
The mechanism of action of N-(3-Iodophenyl)formamide involves its interaction with molecular targets through its formamide and iodine functional groups. The formamide group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular targets, making this compound useful in research and development .
Vergleich Mit ähnlichen Verbindungen
- N-(2-Iodophenyl)formamide
- N-(4-Iodophenyl)formamide
- N-(3-Bromophenyl)formamide
Comparison: N-(3-Iodophenyl)formamide is unique due to the position of the iodine atom on the benzene ring, which influences its reactivity and interactions. Compared to its analogs, such as N-(2-Iodophenyl)formamide and N-(4-Iodophenyl)formamide, the 3-position iodine atom provides distinct steric and electronic effects. This uniqueness makes it particularly valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
74702-39-9 |
|---|---|
Molekularformel |
C7H6INO |
Molekulargewicht |
247.03 g/mol |
IUPAC-Name |
N-(3-iodophenyl)formamide |
InChI |
InChI=1S/C7H6INO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) |
InChI-Schlüssel |
ACDJTAQUQDESNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


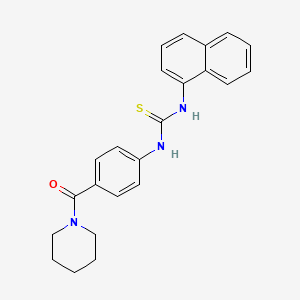
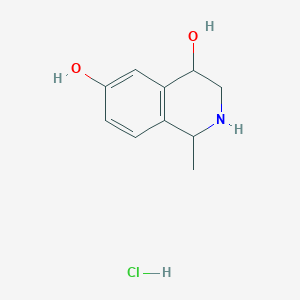
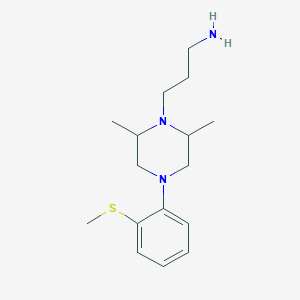

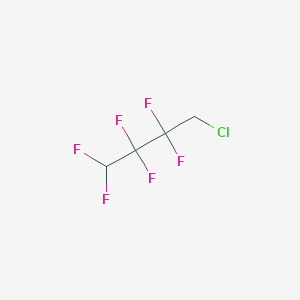
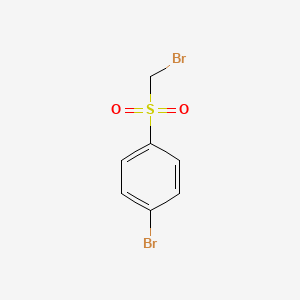

![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)

